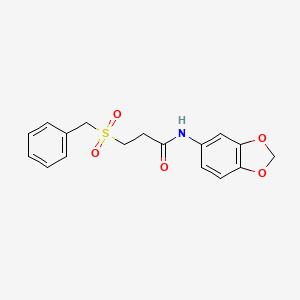

N-(2H-1,3-BENZODIOXOL-5-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE

Description

N-(2H-1,3-BENZODIOXOL-5-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE is a synthetic organic compound that features a benzodioxole ring, a benzylsulfonyl group, and a propanamide moiety

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-benzylsulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S/c19-17(18-14-6-7-15-16(10-14)23-12-22-15)8-9-24(20,21)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVPGHRQVFIIRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE typically involves multi-step processes. One common method starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether to form 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile. This intermediate is then reduced with lithium tetrahydroaluminate to yield [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . The final step involves the reaction of this amine with benzylsulfonyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE can undergo various chemical reactions, including:

Oxidation: The benzodioxole ring can be oxidized under strong oxidizing conditions.

Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions typically involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can lead to the formation of carboxylic acids, while reduction of the sulfonyl group can yield sulfides.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds with similar structural features to N-(2H-1,3-benzodioxol-5-yl)-3-phenylmethanesulfonylpropanamide exhibit promising antimicrobial properties. For instance, a study focusing on sulfonamide derivatives indicated that certain compounds showed effective antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 5.08 µM to 5.19 µM against various strains, highlighting their potential as antimicrobial agents in treating infections caused by resistant bacteria .

Anticancer Applications

The compound's potential in cancer treatment is noteworthy. Analogues of this compound have been synthesized and evaluated for their anticancer activity against several human cancer cell lines. In particular, some derivatives demonstrated IC50 values lower than those of established chemotherapeutic agents like 5-Fluorouracil (IC50 = 7.69 µM), indicating superior potency . The structure-activity relationship (SAR) studies suggest that modifications to the benzodioxole moiety can enhance anticancer efficacy.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory potential. A study synthesized new sulfonamides incorporating benzodioxole and assessed their ability to inhibit α-glucosidase and acetylcholinesterase enzymes, which are crucial targets in diabetes management and Alzheimer's disease treatment, respectively. The results showed significant inhibitory activity, suggesting that these derivatives could serve as leads for developing new therapeutic agents for these conditions .

Table: Summary of Biological Activities

Mechanism of Action

The mechanism by which N-(2H-1,3-BENZODIOXOL-5-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE exerts its effects involves the modulation of biochemical pathways. Specifically, it can affect microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis. This makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole ring but differs in the side chain structure.

N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)acetamide: Contains both benzodioxole and indole moieties.

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE is unique due to its combination of a benzodioxole ring and a benzylsulfonyl group, which imparts distinct chemical and biological properties. Its ability to modulate microtubule assembly and induce apoptosis sets it apart from other similar compounds.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-3-phenylmethanesulfonylpropanamide, commonly referred to as a benzodioxole derivative, exhibits a range of biological activities that have garnered attention in pharmacological research. This compound is structurally related to various bioactive molecules and has been studied for its potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 335.39 g/mol. The presence of the benzodioxole moiety is notable for its influence on biological activity, particularly in relation to its interaction with various biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Modulation of Signaling Pathways : It interacts with signaling pathways that regulate cell proliferation and apoptosis, suggesting a role in cancer therapy.

- Antioxidant Properties : The compound displays antioxidant activity, which may protect cells from oxidative stress.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro studies on various cancer cell lines have demonstrated that this compound induces apoptosis and inhibits cell proliferation. Notably, it was effective against breast and lung cancer cells .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent:

- Bacterial Inhibition : Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Case Studies and Research Findings

A detailed examination of recent research provides insights into the biological activity of this compound:

Q & A

Q. What are the key considerations for synthesizing N-(2H-1,3-Benzodioxol-5-yl)-3-Phenylmethanesulfonylpropanamide with high purity?

- Methodological Answer : Synthesis typically involves condensation of a benzodioxole-derived amine with a phenylmethanesulfonylpropanoyl chloride intermediate. Critical steps include:

- Use of anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).

- Characterization by -/-NMR and high-resolution mass spectrometry (HRMS) to confirm molecular identity and purity (>95%) .

Q. How can the crystal structure of this compound be resolved, and what software tools are recommended?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated DMSO/ethanol solution.

- Data collection at 100 K using a Mo-Kα radiation source.

- Structure solution via direct methods (e.g., SHELXT ) and refinement with SHELXL (for small molecules) .

- Visualization and thermal ellipsoid plotting using ORTEP-3 .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Methodological Answer :

- Antifungal activity : Follow protocols from benzodioxole-imidazole hybrids, using Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305) strains. MIC values are determined via broth microdilution (CLSI M27/M38 guidelines) .

- Enzyme inhibition : Screen against proteases (e.g., SARS-CoV-2 M) using fluorescence resonance energy transfer (FRET) assays with Dabcyl-KTSAVLQSGFRKME-Edans substrate .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict electronic properties and validate experimental data?

- Methodological Answer :

- Optimize geometry using Gaussian 16 with B3LYP/6-311++G(d,p) basis set.

- Compare calculated bond lengths/angles with SCXRD data (e.g., benzodioxole ring puckering parameters via Cremer-Pople coordinates ).

- Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge transfer interactions .

Q. What strategies resolve contradictions between spectroscopic data and computational predictions?

- Methodological Answer :

- Case example : Discrepancies in -NMR chemical shifts may arise from dynamic effects (e.g., rotamers).

- Perform variable-temperature NMR (VT-NMR) to probe conformational exchange.

- Compare with DFT-NMR (GIAO method) using solvent-polarizable continuum models (PCM) .

- For crystallographic disagreements (e.g., thermal motion vs. static disorder), use SHELXL ’s PART command to model anisotropic displacement parameters .

Q. How can synthetic yields be optimized when scaling up the reaction?

- Methodological Answer :

- Conduct a Design of Experiments (DoE) to assess factors: temperature, solvent polarity, and catalyst loading.

- For low yields due to steric hindrance (common in sulfonamide formation):

- Introduce microwave-assisted synthesis (100°C, 30 min, 300 W) to enhance reaction kinetics.

- Replace traditional bases (e.g., EtN) with polymer-supported bases (e.g., PS-BEMP) for easier purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.